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Compound of Interest

Compound Name: LGD-6972 sodium

Cat. No.: B608554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical data available

for LGD-6972 sodium (also known as RVT-1502), a potent and selective small molecule

glucagon receptor (GCGR) antagonist. The information presented herein is intended for a

scientific audience and focuses on the quantitative data, experimental methodologies, and key

signaling pathways associated with this investigational compound.

Core Data Presentation
The following tables summarize the key quantitative preclinical data for LGD-6972.

Table 1: In Vitro Pharmacology of LGD-6972
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Parameter Species/Receptor Value

IC50 Human GCGR ~1 nM[1]

Human GCGR (cAMP assay) 0.5 nM[1]

Monkey GCGR (cAMP assay) 0.7 nM[1]

Rat GCGR (cAMP assay) 103 nM[1]

Mouse GCGR (cAMP assay) 150 nM[1]

Selectivity IC50 Human GLP-1R (cAMP assay) >10,000 nM[1]

Human GIPR (cAMP assay) 3,000 nM[1]

Table 2: Preclinical Pharmacokinetics of LGD-6972 (3
mg/kg oral dose)

Species Tmax (h)
Cmax
(ng/mL)

AUC
(ng*h/mL)

t1/2 (h)
Oral
Bioavailabil
ity (F%)

Mouse 1.71 6.0 16.3 5.9 47

Rat 1.33 2.0 7.6 10.9 36

Dog 10.9 9.0 225.0 >24 57

Monkey 1.10 4.5 9.3 14.9 20

Data from a presentation at the American Diabetes Association 72nd Scientific Sessions.[1]

Table 3: In Vivo Efficacy of LGD-6972 in a db/db Mouse
Model of Type 2 Diabetes
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Dose (oral) Time Point Blood Glucose Reduction

3 mg/kg Acute Significant reduction observed

30 mg/kg Acute
More pronounced, significant

reduction

30 mg/kg 28 days Sustained glucose reduction

Qualitative summary from graphical data presented.[1]

Experimental Protocols
Glucagon Receptor (GCGR) cAMP Inhibition Assay
Objective: To determine the in vitro potency of LGD-6972 in inhibiting glucagon-stimulated

cyclic adenosine monophosphate (cAMP) production.

Methodology:

Cell Culture: A stable cell line overexpressing the human glucagon receptor (hGCGR), such

as CHO-K1 cells, is cultured in appropriate media.[2]

Cell Preparation: Cells are harvested, washed, and resuspended in a stimulation buffer

containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent

cAMP degradation.[3]

Compound Treatment: Cells are incubated with varying concentrations of LGD-6972.

Glucagon Stimulation: Glucagon is added to the cell suspension at a concentration known to

elicit a submaximal response (e.g., EC80) to stimulate cAMP production.[3]

cAMP Measurement: Following incubation, cells are lysed, and the intracellular cAMP levels

are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved

Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) based kit.[2][4]

Data Analysis: The concentration of LGD-6972 that inhibits 50% of the glucagon-stimulated

cAMP production (IC50) is calculated from the dose-response curve.
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In Vivo Efficacy in a Type 2 Diabetes (db/db) Mouse
Model
Objective: To evaluate the glucose-lowering efficacy of LGD-6972 in a genetic mouse model of

type 2 diabetes.

Methodology:

Animal Model: Male db/db mice, which have a spontaneous mutation in the leptin receptor

leading to obesity, insulin resistance, and hyperglycemia, are used.[1][5] Age-matched lean

littermates can serve as controls.[1]

Acclimatization: Animals are acclimatized to the housing conditions for a specified period

before the study begins.

Dosing: LGD-6972 is formulated in a suitable vehicle and administered orally (p.o.) at

various doses (e.g., 3 mg/kg and 30 mg/kg).[1] A vehicle control group receives the

formulation without the active compound.

Blood Glucose Monitoring: Blood samples are collected at various time points post-dosing

(e.g., 0, 3, 6, 9, 12, 24 hours for acute studies, and weekly for chronic studies) to measure

blood glucose levels.[1]

Data Analysis: Changes in blood glucose levels from baseline are calculated and compared

between the LGD-6972 treated groups and the vehicle control group.

In Vivo Efficacy in a Streptozotocin (STZ)-Induced Type
1 Diabetes Mouse Model
Objective: To assess the efficacy of LGD-6972 in a chemically-induced mouse model of type 1

diabetes.

Methodology:

Diabetes Induction: Hyperglycemia is induced in mice by intraperitoneal injection of

streptozotocin (STZ), a chemical that is toxic to pancreatic beta cells.[1][5]
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Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels after a

few days; mice with fasting blood glucose above a certain threshold (e.g., >250 mg/dL) are

included in the study.

Treatment: Once hyperglycemia is established, mice are treated orally with LGD-6972 or

vehicle.[1]

Efficacy Assessment: Blood glucose levels are monitored over the treatment period (e.g., 28

days) to evaluate the effect of LGD-6972.[1]
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Caption: Glucagon Receptor Signaling Pathway and LGD-6972 Mechanism of Action.
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cAMP Inhibition Assay Workflow
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Caption: Experimental Workflow for the in vitro cAMP Inhibition Assay.
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In Vivo Efficacy Study in db/db Mice Workflow
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Caption: Experimental Workflow for In Vivo Efficacy Studies in db/db Mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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